(2-chloropyridin-3-yl)methanesulfonyl chloride
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Overview
Description
(2-chloropyridin-3-yl)methanesulfonyl chloride is an organic compound with the molecular formula C6H5Cl2NO2S. It is a derivative of pyridine, featuring a chlorine atom at the 2-position and a methanesulfonyl chloride group at the 3-position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloropyridin-3-yl)methanesulfonyl chloride typically involves the chlorination of pyridine derivatives followed by sulfonylation. One common method includes the reaction of 2-chloropyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2-chloropyridin-3-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common.
Coupling reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling reactions: Palladium catalysts and boronic acids are used under mild conditions to facilitate the coupling process.
Major Products Formed
Nucleophilic substitution: Products include substituted pyridines with various functional groups.
Coupling reactions: Products are biaryl compounds or other complex organic molecules.
Scientific Research Applications
(2-chloropyridin-3-yl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It serves as a building block in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-chloropyridin-3-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. These reactions are facilitated by the presence of the electron-withdrawing chlorine atom, which increases the electrophilicity of the sulfonyl chloride group.
Comparison with Similar Compounds
Similar Compounds
- (6-chloropyridin-3-yl)methanesulfonyl chloride
- (2-chloro-6-methylpyridin-3-yl)methanesulfonyl chloride
- (4,6-dichloropyridin-3-yl)methanesulfonyl chloride
- (2,6-dichloropyridin-3-yl)methanesulfonyl chloride
- (6-chloro-5-methylpyridin-3-yl)methanesulfonyl chloride
Uniqueness
(2-chloropyridin-3-yl)methanesulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the chlorine atom at the 2-position and the methanesulfonyl chloride group at the 3-position makes it a versatile intermediate for various chemical transformations.
Properties
CAS No. |
1247217-72-6 |
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Molecular Formula |
C6H5Cl2NO2S |
Molecular Weight |
226.1 |
Purity |
95 |
Origin of Product |
United States |
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